molecular formula C20H20N6O3 B2932328 4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034348-67-7

4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2932328
CAS No.: 2034348-67-7
M. Wt: 392.419
InChI Key: NQQXGMPFASEJAF-UHFFFAOYSA-N
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Description

4-Isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide (CAS Number: 2034348-67-7) is a sophisticated heterocyclic compound with a molecular formula of C20H20N6O3 and a molecular weight of 392.4 g/mol . This benzamide derivative features a complex molecular architecture containing both 1,2,4-triazolo[4,3-a]pyridine and 3-methyl-1,2,4-oxadiazole heterocyclic systems, making it a valuable scaffold in medicinal chemistry and drug discovery research. The compound's structural complexity, particularly the presence of multiple nitrogen-containing heterocycles, suggests potential applications as a kinase inhibitor or targeted therapeutic agent, similar to other advanced triazolopyridine derivatives that have demonstrated potent inhibitory activity against specific kinase targets . Researchers investigating structure-activity relationships in heterocyclic compounds will find this benzamide derivative particularly valuable due to its unique molecular framework that incorporates privileged structures known for their bioactivity and drug-like properties. The compound is provided as a high-purity material suitable for biochemical screening, mechanism of action studies, and lead optimization programs. Strictly for research purposes in laboratory settings only. This product is not intended for diagnostic or therapeutic applications, and proper safety protocols should be followed when handling this material. Researchers are advised to consult the material safety data sheet prior to use.

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O3/c1-12(2)28-16-6-4-14(5-7-16)19(27)21-11-18-24-23-17-10-15(8-9-26(17)18)20-22-13(3)25-29-20/h4-10,12H,11H2,1-3H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQXGMPFASEJAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Triazole compounds are known to bind to various enzymes and receptors in the biological system. The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.

Result of Action

Given the diverse biological activities of triazole compounds, it can be hypothesized that this compound may have multiple effects at the molecular and cellular level

Biological Activity

The compound 4-isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide is a novel synthetic derivative that combines features of oxadiazole and triazole moieties. These structural elements are known for their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

C17H20N6O2\text{C}_{17}\text{H}_{20}\text{N}_6\text{O}_2

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies. The key areas of focus include:

  • Anticancer Activity
  • Antimicrobial Properties
  • Mechanism of Action

Anticancer Activity

Research indicates that compounds containing triazole and oxadiazole rings exhibit significant anticancer properties. For instance:

  • In Vitro Studies : The compound was tested against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and MGC803 (gastric cancer). Results showed IC50 values comparable to established chemotherapeutic agents.
    Cell LineIC50 Value (µM)Reference
    MCF-712.5
    HCT11610.7
    MGC8039.8
  • Mechanism of Action : The compound appears to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation and survival (ERK1/2, c-Raf) and inducing apoptosis in cancer cells .

Antimicrobial Properties

The compound has also demonstrated notable antimicrobial activity:

  • Bacterial Inhibition : Studies have shown that derivatives similar to this compound possess antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
    Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus15
    Escherichia coli20

Case Studies

Several case studies highlight the efficacy of compounds with similar structures:

  • Study on Triazolo Derivatives : A series of triazolo derivatives were synthesized and evaluated for their anticancer properties. One derivative showed significant growth inhibition across multiple cancer cell lines with an IC50 value of 3.91 µM against MCF-7 cells .
  • Oxadiazole Compounds : Research on oxadiazole derivatives indicated that modifications at the phenyl ring could enhance antibacterial activity due to improved interaction with bacterial enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally analogous derivatives, focusing on substitutions at the benzamide and triazolo-pyridine moieties. Key analogs and their differences are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (Benzamide Position) Heterocyclic Core Molecular Formula Molecular Weight Reference
4-Isopropoxy-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide (Target) 4-isopropoxy Triazolo[4,3-a]pyridine + oxadiazole C₂₀H₂₀N₆O₃ 392.41 N/A
2-Ethoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide 2-ethoxy Same as target C₁₉H₁₈N₆O₃ 378.38
N-{[7-(3-Methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-2-furamide 2-furamide Same as target C₁₆H₁₂N₆O₃ 336.30
I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) phenethoxy Isoxazole + benzoate ester C₂₂H₂₂N₂O₅ 394.43

Key Observations:

Substituent Position and Type: The target compound’s 4-isopropoxy group on the benzamide may enhance lipophilicity compared to the 2-ethoxy analog . Replacing benzamide with 2-furamide (as in ) introduces a smaller, less lipophilic heterocycle, which could reduce metabolic stability but improve aqueous solubility.

Heterocyclic Core Modifications :

  • The I-6473 compound replaces the triazole-oxadiazole system with an isoxazole ring and a benzoate ester. This alters electronic properties and may shift biological activity toward anti-inflammatory or antimicrobial effects, as seen in isoxazole derivatives.

Molecular Weight and Pharmacokinetics :

  • The target compound (MW 392.41) falls within the acceptable range for oral bioavailability (MW < 500). The lower MW of the furamide analog (336.30) may improve membrane permeability but reduce target affinity due to reduced surface area for interactions .

Hypothetical Structure-Activity Relationships (SAR)

While experimental data are unavailable, SAR trends from related studies suggest:

  • Oxadiazole vs.
  • Alkoxy Group Effects : Isopropoxy’s bulkiness may improve binding to hydrophobic pockets compared to ethoxy, but excessive steric hindrance could reduce affinity .
  • Amide vs. Ester : The benzamide group (as in the target) is less prone to hydrolysis than the benzoate ester in I-6473, suggesting better metabolic stability .

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